molecular formula C12H24O4Sn B094193 Dibutyltin diacetate CAS No. 1067-33-0

Dibutyltin diacetate

Cat. No. B094193
CAS RN: 1067-33-0
M. Wt: 351 g/mol
InChI Key: JJLKTTCRRLHVGL-UHFFFAOYSA-L
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Description

Dibutyltin diacetate (DBTDA) is an organotin compound that is widely used as a catalyst in polymerization reactions. It is part of a class of chemicals known as organotin compounds, which are used in a variety of industrial applications due to their catalytic and biocidal properties .

Synthesis Analysis

The synthesis of organotin compounds, including DBTDA, often involves the reaction of dibutyltin oxide or dibutyltin dichloride with carboxylic acids. For instance, dibutyltin(IV) bis(heteroaromatic carboxylate) complexes were synthesized by reacting dibutyltin oxide with heteroaromatic carboxylic acids in a 1:2 molar ratio . Similarly, dibutyltin(IV) complexes with azo-carboxylates were synthesized using dibutyltin(IV) oxide or dibutyltin(IV) dichloride and azo-carboxylic acid ligands .

Molecular Structure Analysis

The molecular structure of DBTDA has been investigated using various spectroscopic techniques and molecular modeling. The lowest energy conformer of DBTDA reveals an asymmetrically chelated structure of the acetate groups, which has been confirmed by experimental IR spectra and density functional theory simulations . The crystal structure of dibutyltin(IV) bis(2-thiazolylcarboxylate), a related compound, shows a weakly bridged dimer with a six-coordinate skew-trapezoidal bipyramidal geometry .

Chemical Reactions Analysis

DBTDA and related organotin compounds participate in various chemical reactions. For example, dibutyltin dimethoxide catalyzes the condensation of aldehydes with alkenyl trichloroacetates to form alpha,beta-unsaturated ketones . Dibutyltin oxide has been used for the selective deprotection of acetylated steroids and diterpenes, demonstrating its utility in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of DBTDA have been characterized through spectroscopic methods such as IR, NMR, and mass spectroscopy. These studies have provided insights into the structure and reactivity of DBTDA in various environments, including supercritical CO2 . The antitumor activity of dibutyltin compounds has been evaluated, with some showing high cytotoxicity against human tumor cell lines . Additionally, the potential carcinogenicity of DBTDA has been assessed in animal models, although no conclusive evidence for carcinogenicity was found .

Relevant Case Studies

Several case studies highlight the utility of DBTDA and related compounds in medicinal chemistry and materials science. Dibutyltin oxide complexes with 5-fluorouracil derivatives have shown potential antitumor activity, with high cytotoxicity against specific cancer cell lines . Dibutyltin perfluoroalkanecarboxylates have been synthesized and characterized, exhibiting antitumor activity that is comparable or even higher than clinically used reference compounds . Furthermore, dibutyltin polyamines derived from diaminopyrimidines have been evaluated as anticancer drugs, showing good inhibition of various human cancer cell lines .

Scientific Research Applications

  • Carcinogenicity Testing : A study conducted by the National Cancer Institute tested dibutyltin diacetate for carcinogenicity in rats and mice. It was used as a catalyst in polymerization reactions. The study found no conclusive evidence of carcinogenicity in the tested animals, but there was an accidental loss of tissues from high dose female rats, which precluded evaluation in this group (National Toxicology Program technical report series, 1979).

  • Effects on PPARγ/RXRα Activity and Adipogenesis : Research explored the effects of dibutyltin compounds, including diacetate, on the transcriptional activity of nuclear PPARγ and RXRα receptors, and on adipogenesis and inflammation in mammalian cells. Dibutyltin diacetate was found to be a partial agonist of PPARγ (Frontiers in Pharmacology, 2017).

  • Metabolic Effects : A study on the effects of perinatal exposure to dibutyltin chloride (a related compound) in mice showed impacts on fat and glucose metabolism. While this study focused on dibutyltin chloride, it provides insight into the metabolic effects of related organotin compounds (Environmental Health Perspectives, 2018).

  • Neurotoxicity Research : Dibutyltin has been studied for its neurotoxic effects. One study tested its potential in aggregating brain cell cultures, observing cytotoxicity at certain concentrations and impacts on myelin content and cholinergic neurons (Toxicology in vitro, 1999).

  • Kinetics and Mechanism in Chemical Reactions : The kinetics and mechanism of urethane formation catalyzed by dibutyltin diacetate were studied, providing insights into its role in chemical synthesis (Journal of Polymer Science Part A, 1981).

  • Estrogen-mediated Protective Effects : A study investigated the protective effects of natural estrogens during the elimination of dibutyltin by a fungal strain, exploring its oxidative stress-inducing properties (Chemosphere, 2017).

  • In vitro Cytotoxicity and Genotoxicity : Research on the cytotoxicity and genotoxicity of dibutyltin dichloride and dibutylgermanium dichloride found significant effects, suggesting potential health risks (Toxicology and applied pharmacology, 1982).

Safety And Hazards

Dibutyltin diacetate is hazardous and can cause severe skin burns and eye damage. It may cause an allergic skin reaction and is suspected of causing genetic defects. It may also damage fertility or the unborn child .

properties

IUPAC Name

[acetyloxy(dibutyl)stannyl] acetate
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InChI

InChI=1S/2C4H9.2C2H4O2.Sn/c2*1-3-4-2;2*1-2(3)4;/h2*1,3-4H2,2H3;2*1H3,(H,3,4);/q;;;;+2/p-2
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InChI Key

JJLKTTCRRLHVGL-UHFFFAOYSA-L
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Canonical SMILES

CCCC[Sn](CCCC)(OC(=O)C)OC(=O)C
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Molecular Formula

C12H24O4Sn
Record name DIBUTYLTIN DIACETATE
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DSSTOX Substance ID

DTXSID3020419
Record name Dibutyltin diacetate
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Molecular Weight

351.03 g/mol
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Physical Description

Dibutyltin diacetate is a clear yellow liquid. (NTP, 1992), Liquid, Clear yellow liquid; [Hawley] Colorless or yellow liquid; mp = 10 deg C; [HSDB] Colorless liquid; [MSDSonline]
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Record name Acetic acid, 1,1'-(dibutylstannylene) ester
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Boiling Point

266 °F at 2 mmHg (NTP, 1992), 130 °C @ 2 mm Hg
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Flash Point

290 °F (NTP, 1992), 143 °C (290 °F) (OPEN CUP)
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Solubility

less than 1 mg/mL at 59 °F; forms white precipitate (NTP, 1992), Sol in water and most org solvents
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Density

1.31 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.31 at 25 °C
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Vapor Density

12.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 12.1 (Air = 1)
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Vapor Pressure

1.3 [mmHg], 1.3 mm Hg at 20 °C
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Impurities

... IT IS EXTREMELY DIFFICULT TO PREPARE DIALKYLTIN COMPOUNDS AS PURE COMPOUNDS, THERE GENERALLY BEING PRESENT TRACES OF THE CORRESPONDING TRIALKYL DERIVATIVES. /DIALKYLTIN COMPOUNDS/
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Product Name

Dibutyltin diacetate

Color/Form

COLORLESS LIQUID, Clear, yellow liquid

CAS RN

1067-33-0, 17523-06-7
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Melting Point

less than 53.6 °F (NTP, 1992), 10 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
1,260
Citations
FW Van Der Weij - Journal of polymer science: polymer …, 1981 - Wiley Online Library
The kinetics of the dibutyltin diacetate (DBTDA) catalyzed reaction of phenyl isocyanate with methanol in dibutyl ether at 25C were studied by monitoring the rate of change in the …
Number of citations: 75 onlinelibrary.wiley.com
B Renault, E Cloutet, H Cramail… - The Journal of …, 2008 - ACS Publications
Two organotin catalysts, namely, dibutyltin dilaurate (DBTDL) and dibutyltin diacetate (DBTDA), commonly used in the synthesis of polyurethanes, have been investigated combining …
Number of citations: 15 pubs.acs.org
TM Andrews, FA Bower, BR LaLiberte… - Journal of the …, 1958 - ACS Publications
… The present report deals with the reactions of dibutyltin oxide and dibutyltin diacetate with a varied series of dicarboxylic acids and anhydrides. These include adipic, succinic, sebacic, …
Number of citations: 1 pubs.acs.org
J Gimenez, A Michel, R Pétiaud, MF Llauro - Journal of organometallic …, 1999 - Elsevier
… Two methods are available [32], reaction of acetic acid with dibutyltin oxide or partial hydrolysis of dibutyltin diacetate. The latter was used here. A white crystalline distannoxane was …
Number of citations: 12 www.sciencedirect.com
J Bonetti, C Gondard, R Petiaud, MF Llauro… - Journal of organometallic …, 1994 - Elsevier
The product of the reaction of both ethylene-vinyl acetate copolymers (EVA) and ethylene-methyl acrylate copolymers (EMA) with dibutyltin oxide at 200C, which leads to the …
Number of citations: 45 www.sciencedirect.com
IJ Boyer - Toxicology, 1989 - Elsevier
Alkyltin compounds are used as stabilizers and antifouling agents. Food chain accumulation and bioconcentration have been demonstrated in crabs, oysters and salmon exposed to …
Number of citations: 561 www.sciencedirect.com
FW Van Der Weij - Journal of Polymer Science: Polymer …, 1981 - Wiley Online Library
The kinetics of the dibutyltin diacetate (DBTDA)‐catalyzed reaction of phenyl isocyanate with methanol in DMF and cyclohexane have been studied by monitoring the rate of change of …
Number of citations: 33 onlinelibrary.wiley.com
T Noda, T Yamano, M Shimizu, M Saitoh… - Archives of …, 1992 - Springer
… Noda T, Morita S, Sbimizu M, Yamano T, Yamada A (1988) Safety evaluation of chemicals for use in household products (VIII)-teratological studies on dibutyltin diacetate in rats. Ann …
Number of citations: 40 link.springer.com
FA Milton, MG Lacerda, SBP Sinoti… - Frontiers in …, 2017 - frontiersin.org
… of other dibutyltin compounds such as dibutyltin diacetate, dibutyltin dilaurate, and dibutyltin … of four of these compounds – dibutyltin diacetate, dibutyltin dichloride, dibutyltin dilaurate, …
Number of citations: 36 www.frontiersin.org
V Bounor‐Legaré, C Monnet, MF Llauro… - Polymer …, 2004 - Wiley Online Library
… Two synthesis methods of 1,3-diacetoxytetrabutyldistannoxane are available:21 the reaction of acetic acid with dibutyltin oxide or the partial hydrolysis of dibutyltin diacetate. The latter …
Number of citations: 18 onlinelibrary.wiley.com

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